

"1-(4-Cyanophenyl)-2,5-dimethylpyrrole" chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Cat. No.: B037570

[Get Quote](#)

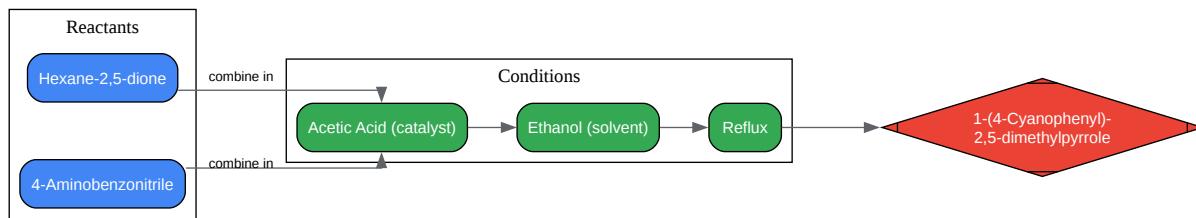
An In-depth Technical Guide to **1-(4-Cyanophenyl)-2,5-dimethylpyrrole**: Properties, Synthesis, and Applications

Introduction

1-(4-Cyanophenyl)-2,5-dimethylpyrrole is a multifunctional organic compound that stands at the intersection of materials science, medicinal chemistry, and synthetic methodology. Characterized by a planar, electron-rich 2,5-dimethylpyrrole ring linked to an electron-withdrawing cyanophenyl group, this molecule possesses a unique combination of electronic and structural features.^{[1][2]} These attributes make it a highly valuable building block for the synthesis of complex organic molecules, advanced materials, and potential therapeutic agents. ^{[1][3]} This guide provides a comprehensive technical overview of its chemical properties, a detailed protocol for its synthesis via the Paal-Knorr reaction, and an exploration of its current and potential applications for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of **1-(4-Cyanophenyl)-2,5-dimethylpyrrole** are summarized below. This data provides the foundational information required for its handling, storage, and application in a laboratory setting.


Property	Value	Reference(s)
IUPAC Name	4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile	[2]
Synonyms	1-(4-Cyanophenyl)-2,5-dimethylpyrrole; 2,5-Dimethyl-1-(4-cyanophenyl)pyrrole	[1] [2]
CAS Number	119516-86-8	[1] [2] [4]
Molecular Formula	C ₁₃ H ₁₂ N ₂	[1] [2] [4]
Molecular Weight	196.25 g/mol	[1] [2] [4]
Appearance	Light yellow to brown crystalline powder	[1] [5]
Melting Point	110 °C	[1] [5]
Purity	≥ 98% (GC)	[1] [5]
Solubility	Exhibits moderate solubility in common organic solvents. [2]	
Storage Conditions	Store in a dry, sealed container at 2 - 8 °C. [1] [5]	

Synthesis and Mechanistic Insights

The construction of the N-arylpyrrole scaffold is most effectively achieved through the Paal-Knorr synthesis, a classic and robust condensation reaction.[\[6\]](#)[\[7\]](#) This method remains one of the most attractive routes due to its operational simplicity, the ready availability of starting materials, and generally good yields.[\[6\]](#)[\[8\]](#)

The Paal-Knorr Synthesis Workflow

The synthesis involves the reaction of a 1,4-dicarbonyl compound, hexane-2,5-dione, with a primary aromatic amine, 4-aminobenzonitrile, typically under weakly acidic conditions which catalyze the reaction.[\[9\]](#)

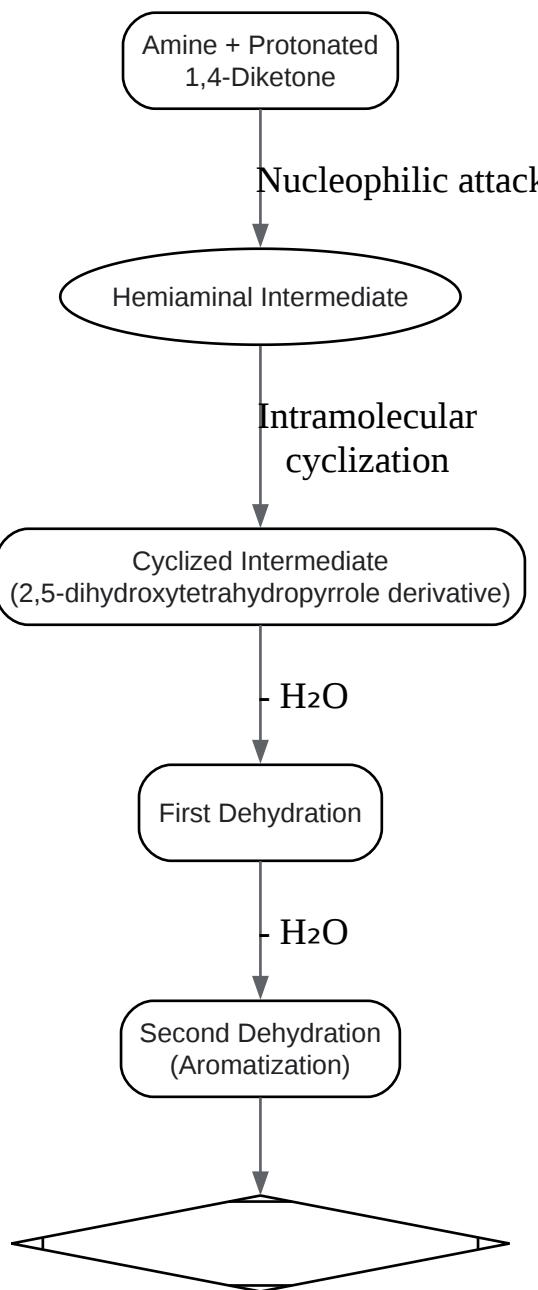
[Click to download full resolution via product page](#)

Caption: General workflow for the Paal-Knorr synthesis of the target compound.

Experimental Protocol: Synthesis of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

This protocol describes a standard laboratory procedure for the synthesis using conventional heating.

Materials:


- Hexane-2,5-dione (1.0 eq)
- 4-Aminobenzonitrile (1.0 eq)
- Glacial Acetic Acid (catalytic amount, ~5-10 mol%)
- Ethanol (or Toluene) as solvent
- Round-bottom flask equipped with a reflux condenser
- Standard glassware for work-up and purification

Procedure:

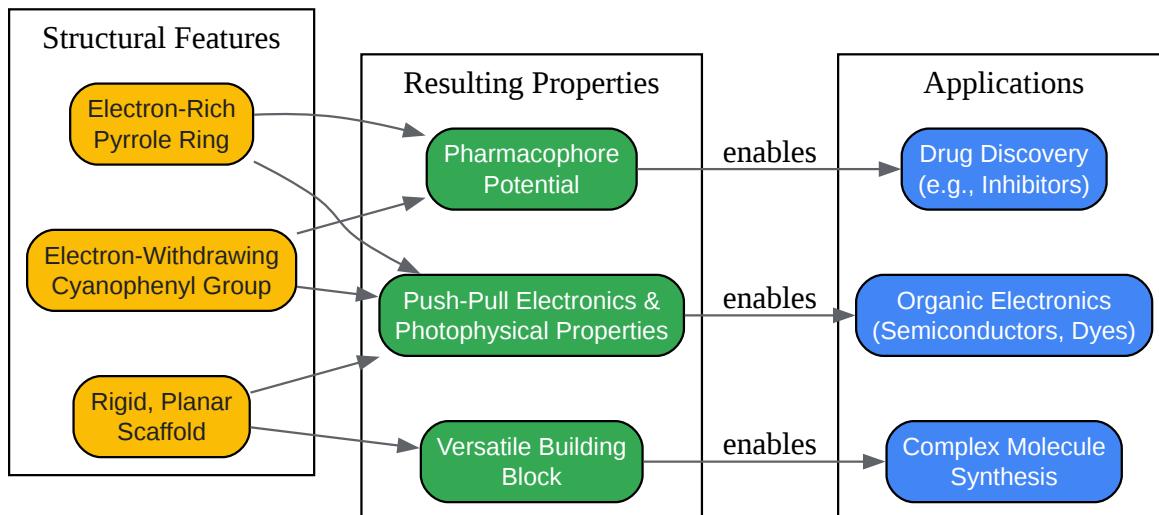
- Reaction Setup: To a round-bottom flask, add 4-aminobenzonitrile and dissolve it in a suitable volume of ethanol.
- Addition of Reagents: Add hexane-2,5-dione (1.0 equivalent) to the solution, followed by a catalytic amount of glacial acetic acid. The acid serves to protonate a carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.[10]
- Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
- Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield **1-(4-cyanophenyl)-2,5-dimethylpyrrole** as a crystalline solid.

Reaction Mechanism

The Paal-Knorr synthesis proceeds through a well-elucidated pathway involving nucleophilic attack, cyclization, and dehydration to form the stable aromatic pyrrole ring.[6][7]

[Click to download full resolution via product page](#)

Caption: The key mechanistic steps of the acid-catalyzed Paal-Knorr pyrrole synthesis.


Spectroscopic Characterization

The structural identity of **1-(4-Cyanophenyl)-2,5-dimethylpyrrole** can be unequivocally confirmed by standard spectroscopic methods. The following table outlines the expected spectral data based on its molecular structure.

Technique	Expected Observations
¹ H NMR	δ ~7.7-7.8 ppm (d, 2H, Ar-H ortho to CN) δ ~7.4-7.5 ppm (d, 2H, Ar-H meta to CN) δ ~5.9-6.0 ppm (s, 2H, Pyrrole H) δ ~2.0-2.1 ppm (s, 6H, Methyl H)
¹³ C NMR	δ ~140-145 ppm (Ar C-N) δ ~132-134 ppm (Ar C-H) δ ~128-130 ppm (Pyrrole C-CH ₃) δ ~125-127 ppm (Ar C-H) δ ~118-120 ppm (C≡N) δ ~110-115 ppm (Ar C-CN) δ ~106-108 ppm (Pyrrole C-H) δ ~12-14 ppm (Methyl C)
FT-IR (cm ⁻¹)	~3100-3000 (Aromatic C-H stretch)~2950-2850 (Aliphatic C-H stretch)~2230-2220 (Strong, sharp C≡N stretch)~1600, 1510, 1450 (Aromatic C=C stretch)
Mass Spec (EI)	m/z = 196 [M] ⁺

Applications and Research Interest

The unique juxtaposition of an electron-donating pyrrole and an electron-accepting cyanophenyl group imparts desirable properties for a range of high-value applications.[\[1\]](#)[\[2\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. CAS 119516-86-8: 1-(4-CYANOPHENYL)-2,5-DIMETHYL PYRROLE cymitquimica.com
- 3. InterContinental | Virtual tour generated by Panotour warszawa.intercontinental.com
- 4. lookchem.com [lookchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Paal–Knorr synthesis - Wikipedia en.wikipedia.org
- 8. pubs.acs.org [pubs.acs.org]
- 9. Paal-Knorr Pyrrole Synthesis organic-chemistry.org

- 10. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. ["1-(4-Cyanophenyl)-2,5-dimethylpyrrole" chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b037570#1-4-cyanophenyl-2-5-dimethylpyrrole-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com